molecular formula C19H13F3N2O2 B11255564 N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11255564
M. Wt: 358.3 g/mol
InChI Key: MSGGEKWGLXGOLR-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the fluorobenzyl and difluorophenyl groups. Common reagents used in these reactions include fluorinating agents, catalysts, and solvents such as dichloromethane or ethanol. Reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling fluorinated compounds. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols

Scientific Research Applications

N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antiviral agent, depending on its biological activity.

    Industry: The compound’s properties may make it useful in materials science, such as in the development of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The fluorine atoms in the compound can enhance its binding affinity and selectivity, potentially improving its efficacy as a therapeutic agent. The exact pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-acetamide:

    (3-chloro-2-fluorobenzyl)(3,4-difluorophenyl)sulfane: A related compound with different functional groups, leading to distinct chemical properties and reactivity.

Uniqueness

N-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of fluorine atoms and functional groups. This structure can confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H13F3N2O2

Molecular Weight

358.3 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C19H13F3N2O2/c20-15-4-2-1-3-12(15)10-24-11-13(5-8-18(24)25)19(26)23-14-6-7-16(21)17(22)9-14/h1-9,11H,10H2,(H,23,26)

InChI Key

MSGGEKWGLXGOLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F)F

Origin of Product

United States

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